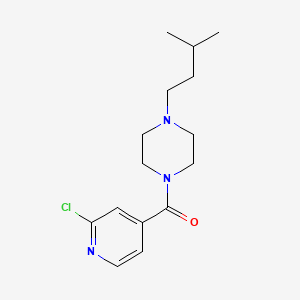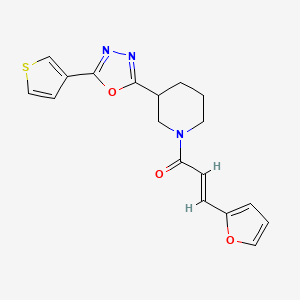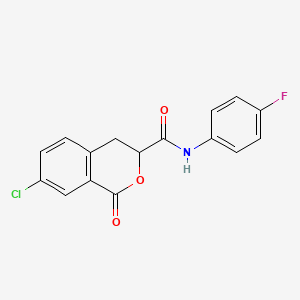![molecular formula C16H21N7O2 B2949369 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034457-72-0](/img/structure/B2949369.png)
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule is likely to be used in medicinal chemistry due to its complex structure .
Synthesis Analysis
The synthesis of this compound is likely to involve several steps, including the formation of the 1,2,3-triazole ring and the piperazine ring. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and the piperazine ring are likely to contribute significantly to the overall structure of the molecule .Chemical Reactions Analysis
This compound is likely to undergo a variety of chemical reactions, depending on the conditions. For example, the nitrogen atoms in the 1,2,3-triazole ring and the piperazine ring could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility in water and organic solvents, its melting point and boiling point, and its stability under various conditions would all be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Triazole derivatives have been used in the synthesis of compounds exhibiting antifungal activity . They are particularly effective against fungi such as Cryptococcus and Candida species .
Antimicrobial Activity
These compounds have shown antimicrobial activity against tough strains like the mycobacterium tuberculosis strain H37Rv .
Antiviral Activity
There is evidence of antiviral activity against viruses including influenza A and herpes simplex virus type 1 (HSV-1) .
Anticancer Activity
Triazole derivatives have been utilized to create compounds with anticancer activity against various cancer cell lines. They have been found to be potent antiproliferative agents .
Industrial Applications
In the industrial sector, these compounds find use as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .
Pharmacological Agents
Triazoles and their derivatives emerge with superior pharmacological applications due to their structural versatility. They have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, as well as inhibitors of stearoyl-coenzyme delta-9 .
Wirkmechanismus
Target of Action
It’s known that both indole and triazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to the inhibition or activation of these enzymes, resulting in changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with indole and triazole derivatives , it’s likely that this compound affects multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
A study on similar hydroxamic acids incorporating 1,2,3-triazole hybrids suggested that these compounds possess a favorable pharmacokinetic profile .
Result of Action
It’s known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines . Additionally, indole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Action Environment
It’s known that the synthesis of 1,2,3-triazoles can be influenced by environmental factors such as the presence of copper catalysts . Furthermore, the biological activity of similar compounds can be influenced by factors such as pH and temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(1-methyltriazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-20-11-14(17-19-20)16(25)22-8-6-21(7-9-22)15(24)13-10-12-4-2-3-5-23(12)18-13/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSJTFAWLZRVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2949296.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)
![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2949304.png)

![7-(4-(ethylsulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2949306.png)

![2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2949309.png)